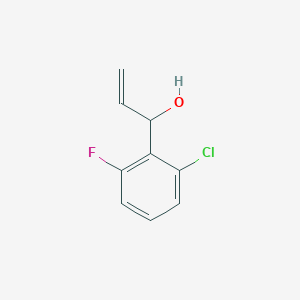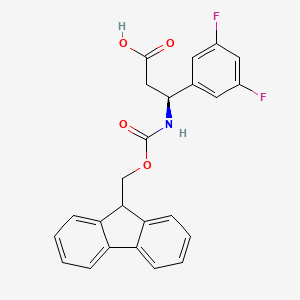
2-(2,5-Dichlorophenyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dichlorophenyl)propan-1-amine is an organic compound with the molecular formula C9H11Cl2N It is a derivative of phenylpropanamine, where the phenyl ring is substituted with two chlorine atoms at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dichlorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The resulting alcohol is then converted to the amine via an amination reaction, often using reagents like ammonium chloride (NH4Cl) and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a palladium or platinum catalyst to reduce the intermediate compounds.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,5-Dichlorophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpropanamines.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dichlorophenyl)propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antidepressant or antipsychotic effects.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(2,5-Dichlorophenyl)propan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.
Pathways Involved: The compound can modulate the activity of serotonin, dopamine, or norepinephrine pathways, leading to its potential effects on mood and cognition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Dichlorophenyl)propan-2-amine: Similar structure but with different chlorine substitution pattern.
2-(3,5-Dichlorophenyl)propan-1-amine: Another isomer with chlorine atoms at different positions.
2-(4-Fluorophenyl)propan-2-amine: Fluorine-substituted analog with different electronic properties.
Uniqueness
2-(2,5-Dichlorophenyl)propan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of chlorine atoms at the 2 and 5 positions can enhance its lipophilicity and potentially alter its pharmacokinetic properties compared to other isomers.
Eigenschaften
Molekularformel |
C9H11Cl2N |
|---|---|
Molekulargewicht |
204.09 g/mol |
IUPAC-Name |
2-(2,5-dichlorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11Cl2N/c1-6(5-12)8-4-7(10)2-3-9(8)11/h2-4,6H,5,12H2,1H3 |
InChI-Schlüssel |
QUSOOHREQSWJKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)C1=C(C=CC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11,11-Difluoro-8-azadispiro[3.0.55.14]undecane](/img/structure/B13615196.png)
![o-(Bicyclo[2.2.1]heptan-2-ylmethyl)hydroxylamine](/img/structure/B13615205.png)
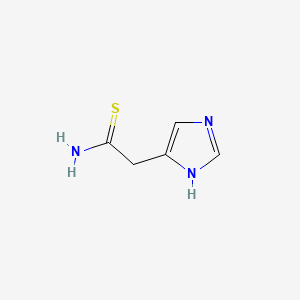
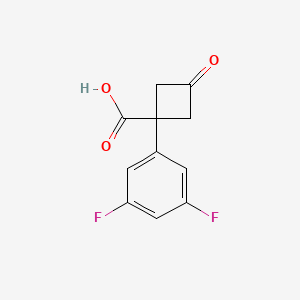
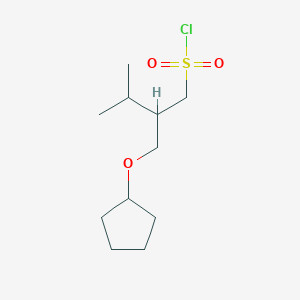

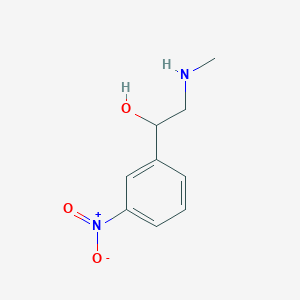
![1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea](/img/structure/B13615241.png)

